molecular formula C16H20N6O6S2 B2398243 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate CAS No. 1351616-55-1

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate

Cat. No. B2398243
M. Wt: 456.49
InChI Key: LXFLKVFLWNVOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate is a useful research compound. Its molecular formula is C16H20N6O6S2 and its molecular weight is 456.49. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Applications

Research indicates that derivatives of azetidinones and oxadiazoles, such as those synthesized from amino thiazoles or incorporating thiadiazole moieties, exhibit significant antibacterial and antifungal activities. These compounds have been evaluated against a variety of microbial strains, indicating their potential as leads for developing new antimicrobial agents. For example, azetidinones and thiazolidinones derived from 2-amino-5-cyclopropyl-1,3,4-thiadiazole have demonstrated excellent antibacterial activities, suggesting their utility in addressing antibiotic resistance issues (Patel et al., 2014).

Anticancer Research

Compounds featuring the azetidinone and thiadiazole scaffolds have also been evaluated for their anticancer properties. Molecular modeling and anticancer screening of new imidazothiadiazole analogs have shown promising cytotoxic activities against various cancer cell lines, highlighting the potential of these molecules in cancer therapy (Abu-Melha, 2021).

Enzyme Inhibition and Neurogenic Potential

The modification of melatonin-based compounds to include azole functionalities, such as oxadiazole and thiadiazole, has been explored for their effects on melatonergic receptors and their potential to promote neurogenesis. These studies have provided insights into the mechanistic pathways of neurogenesis and the role of melatonin-related structures in this process (de la Fuente Revenga et al., 2015).

Synthesis and Chemical Properties

The synthesis of beta-lactam and tetrazole derivatives incorporating azole moieties, such as imidazo[2,1-b]benzothiazoles, has been investigated for their potential applications in medicinal chemistry and drug design. These studies contribute to the understanding of the chemical properties and reactivities of these compounds, laying the groundwork for the development of new therapeutic agents (Al-Sultani & Al-lami, 2021).

properties

IUPAC Name

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2S2.C2H2O4/c1-2-23-14-18-17-13(24-14)15-10(21)7-20-5-9(6-20)12-16-11(19-22-12)8-3-4-8;3-1(4)2(5)6/h8-9H,2-7H2,1H3,(H,15,17,21);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFLKVFLWNVOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate

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